Isophthalic acid, dipropyl ester is an organic compound derived from isophthalic acid, which is a dicarboxylic acid with the formula . The dipropyl ester form specifically refers to the esterification of isophthalic acid with propanol, resulting in a compound with the molecular formula and a molecular weight of approximately 250.29 g/mol. This compound belongs to the category of phthalate esters, which are widely used as plasticizers and in various industrial applications.
Isophthalic acid itself is produced primarily through the oxidation of meta-xylene using oxygen, typically employing cobalt-manganese catalysts. The dipropyl ester is classified under the broader category of phthalate esters, which are known for their applications in enhancing the flexibility and durability of plastics. The compound's CAS number is 131-16-8, and it is recognized for its potential environmental and health impacts, similar to other phthalate compounds .
The synthesis of isophthalic acid, dipropyl ester can be achieved through esterification reactions. The most common method involves reacting isophthalic acid with propanol in the presence of a catalyst.
Isophthalic acid, dipropyl ester has a molecular structure characterized by two propyl groups attached to the carboxyl functional groups of isophthalic acid. The structural formula can be represented as follows:
Isophthalic acid, dipropyl ester can undergo various chemical reactions typical of esters:
The hydrolysis mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate that eventually reforms into carboxylic acid and alcohol .
The mechanism for the hydrolysis of isophthalic acid, dipropyl ester involves several steps:
This process highlights how esters can be converted back into their parent acids and alcohols under acidic conditions .
Relevant data indicates that this compound exhibits typical properties associated with phthalate esters, including potential environmental persistence and bioaccumulation concerns .
Isophthalic acid, dipropyl ester has several scientific and industrial applications:
These applications underscore its significance in various sectors, including construction materials, automotive components, and consumer goods .
Conventional acid-catalyzed esterification remains a cornerstone for dipropyl isophthalate synthesis. Isophthalic acid reacts with excess n-propanol under Brønsted acid catalysis (e.g., H₂SO₄, p-toluenesulfonic acid) at reflux temperatures (120–150°C), achieving diester yields of 85–92% after 4–8 hours [2] [5]. Challenges arise from the limited solubility of isophthalic acid in alcohols, necessitating high catalyst loadings (0.5–2 mol%) and leading to side reactions like ether formation from propanol dehydration. Recent advances employ transesterification routes using dimethyl isophthalate and n-propanol, catalyzed by titanium(IV) butoxide or tin(II) oxide (0.25–0.5 mol%). This method suppresses oligomerization and achieves >95% diester yield at lower temperatures (80–100°C) by exploiting methanol’s volatility for equilibrium shifting [5] [7].
Enzymatic esterification offers a sustainable alternative. Immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems enable selective monoester formation at 60°C, with diester synthesis requiring stepwise alcohol addition or molecular sieves to manage water byproducts [7]. Flow reactors further enhance efficiency, reducing reaction times to <1 hour through continuous water removal [6].
Table 1: Esterification Methods for Dipropyl Isophthalate
Method | Catalyst | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Acid-catalyzed (direct) | H₂SO₄ (1 mol%) | 150°C | 8 | 85 | Low-cost reagents |
Transesterification | Ti(OBu)₄ (0.3 mol%) | 100°C | 3 | 97 | Minimal side reactions |
Enzymatic (solvent-free) | Lipase B (immobilized) | 60°C | 24 | 78* | Selective monoester formation |
*Monoester yield under mild conditions; diester achievable with extended time.
Selectivity control between mono- and diesters hinges on catalyst design and stoichiometry. Heterogeneous acid catalysts (e.g., sulfonated zirconia, phosphated alumina) enable monoester yields >80% through pore-size exclusion, limiting bulkier diester formation. For example, propyl isophthalate synthesis using a 1:1 acid:propanol ratio and AlPO₄ catalyst at 120°C yields 82% monoester, while increasing the alcohol ratio to 4:1 shifts selectivity toward the diester (88% yield) [7]. Organocatalysts like N-fluorobenzenesulfonimide (NFSi) promote monoesterification under microwave irradiation (7 mol% catalyst, 120°C, 30 min), exploiting the differential nucleophilicity of carboxylic acid groups [6].
Enzyme engineering resolves steric challenges in diesterification. Mutant lipases with expanded active sites (e.g., Thermomyces lanuginosus lipase) facilitate diester yields >90% at 50°C. Co-immobilization with dehydrating agents (e.g., silica gel) suppresses hydrolysis, enhancing diester purity [7].
Microwave irradiation revolutionizes dipropyl isophthalate synthesis, reducing reaction times from hours to minutes. Solvent-free esterification of isophthalic acid with n-propanol under MW (100–150 W, 120–140°C) achieves 94% diester yield in 15–30 minutes using 0.4 mol% SnO catalyst. The rapid, volumetric heating overcomes thermal inertia in conventional methods, minimizing decarboxylation byproducts [4] [9]. Ionic liquid (IL) media further enhance efficiency. In [bmim]OH, MW irradiation (50–100 W, 50°C) accelerates esterification 10-fold versus thermal methods, with ILs acting as both solvent and catalyst through anion nucleophilicity [4] [6].
Solid-state reactions eliminate solvents entirely. Mechanochemical ball-milling of isophthalic acid and propyl bromide with K₂CO₃ yields 76% diester in 2 hours. Scale-up to 60-mmol (14 g) maintains 88% yield, demonstrating industrial viability [8].
Dipropyl isophthalate serves as a precursor for advanced monomers through epoxy functionalization. Glycidyl ester synthesis involves nucleophilic ring-opening of epichlorohydrin by mono-propyl isophthalate salts. Under phase-transfer catalysis (tetrabutylammonium bromide, 60°C), glycidyl isophthalate propyl ester forms in 89% yield [3] [7]. Optimization requires controlled water content (<0.1%) to prevent hydrolysis.
Hydroxyalkyl derivatives are synthesized via oxirane ring-opening with diols. Ethylene glycol attacks glycidyl-modified dipropyl isophthalate in the presence of Al³⁺ catalysts, yielding hydroxy-terminated oligomers (MW 800–1200 Da) for polyurethane applications. Steric effects favor β-scission at less hindered oxirane carbons, confirmed by ¹³C NMR [3] [7].
Table 2: Functionalized Derivatives via Ring-Opening Reactions
Nucleophile | Catalyst | Product | Application | Yield (%) |
---|---|---|---|---|
Epichlorohydrin | TBA Br | Glycidyl isophthalate propyl ester | Epoxy resins | 89 |
Ethylene glycol | Al(acac)₃ | α,ω-Hydroxyalkyl isophthalate | Polyurethane polyols | 78 |
Isophoronediamine | None (neat) | β-Amino alcohol adduct | Corrosion inhibitors | 85 |
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